molecular formula C27H43NaO6S B12420032 Secalciferol 3-sulfate-d6 (sodium)

Secalciferol 3-sulfate-d6 (sodium)

Cat. No.: B12420032
M. Wt: 524.7 g/mol
InChI Key: UMPYWBPNSOTBJZ-LTSAOOBOSA-M
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Description

Secalciferol 3-sulfate-d6 (sodium) is a deuterated form of secalciferol, a vitamin D analog. This compound is often used in biochemical research, particularly in studies involving vitamin D metabolism and its effects on various biological systems. The deuterium labeling (d6) helps in tracing and studying the metabolic pathways of the compound without altering its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Secalciferol 3-sulfate-d6 (sodium) typically involves the following steps:

    Starting Material: The synthesis begins with the deuterated form of secalciferol.

    Sulfation Reaction: The hydroxyl group at the 3-position of secalciferol is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid.

    Neutralization: The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Secalciferol 3-sulfate-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of deuterated secalciferol are sulfated using automated reactors.

    Purification: The crude product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure the correct deuterium labeling and purity.

Chemical Reactions Analysis

Types of Reactions

Secalciferol 3-sulfate-d6 (sodium) can undergo various chemical reactions, including:

    Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol.

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Secalciferol.

    Oxidation: Oxidized derivatives of secalciferol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Secalciferol 3-sulfate-d6 (sodium) has several scientific research applications:

    Chemistry: Used as a tracer in studies involving vitamin D metabolism.

    Biology: Helps in understanding the role of vitamin D in cellular processes.

    Medicine: Used in research related to vitamin D deficiency and its treatment.

    Industry: Employed in the development of vitamin D analogs for therapeutic use.

Mechanism of Action

Secalciferol 3-sulfate-d6 (sodium) exerts its effects by mimicking the action of vitamin D. It binds to the vitamin D receptor (VDR) in target cells, leading to the activation of VDR-mediated transcription of various genes involved in calcium and phosphate homeostasis. The deuterium labeling does not alter the binding affinity or activity of the compound, allowing for accurate tracing in metabolic studies.

Comparison with Similar Compounds

Secalciferol 3-sulfate-d6 (sodium) can be compared with other vitamin D analogs such as:

    Calcitriol: The active form of vitamin D, which has a higher affinity for VDR.

    Alfacalcidol: A synthetic analog used in the treatment of vitamin D deficiency.

    Doxercalciferol: Another synthetic analog used in the management of secondary hyperparathyroidism.

Uniqueness

The uniqueness of Secalciferol 3-sulfate-d6 (sodium) lies in its deuterium labeling, which allows for detailed metabolic studies without altering its biological activity. This makes it a valuable tool in research focused on vitamin D metabolism and its physiological effects.

Properties

Molecular Formula

C27H43NaO6S

Molecular Weight

524.7 g/mol

IUPAC Name

sodium;[(3Z)-3-[(2E)-2-[7a-methyl-1-[7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate

InChI

InChI=1S/C27H44O6S.Na/c1-18-8-12-22(33-34(30,31)32)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(28)26(3,4)29;/h10-11,19,22-25,28-29H,1,6-9,12-17H2,2-5H3,(H,30,31,32);/q;+1/p-1/b20-10+,21-11-;/i3D3,4D3;

InChI Key

UMPYWBPNSOTBJZ-LTSAOOBOSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C(CCC(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)OS(=O)(=O)[O-])C)O)(C([2H])([2H])[2H])O.[Na+]

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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